4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride
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Overview
Description
4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is a chemical compound with the molecular formula C8H18NOP.ClH. It is known for its unique structure, which includes a tert-butyl group attached to a 1,4-azaphosphinane ring with an oxide and hydrochloride group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride typically involves the reaction of tert-butylamine with a phosphorus oxychloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the azaphosphinane ring and oxide group participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-1,4lambda5-azaphosphinan-4-one hydrochloride
- 4-Tert-butyl-1,4lambda5-azaphosphorinane 4-oxide
Uniqueness
4-Tert-butyl-1,4lambda5-azaphosphinane 4-oxide;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group, azaphosphinane ring, and oxide group provides distinct chemical properties that differentiate it from similar compounds. These properties make it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP.ClH/c1-8(2,3)11(10)6-4-9-5-7-11;/h9H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAKFGXFFJYVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1(=O)CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClNOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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